3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone
Overview
Description
3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It is a methylated flavone from Artemisia frigida .
Synthesis Analysis
A phytochemical investigation of the leaves of Murraya paniculata resulted in a novel compound, 3′,5′-dihydroxy-5,7,4′-trimethoxyflavone, together with 13 known compounds .Molecular Structure Analysis
The molecular formula of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is C18H16O8 and its molecular weight is 360.31 .Chemical Reactions Analysis
The IR spectrum (KBr, ν, cm –1) of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is 3300, 1635, 1600, 1510, 1365, 1210, 1064 .Scientific Research Applications
Antimicrobial Activity : Flavones isolated from plants like Artemisia giraldii have demonstrated antibiotic activity against bacteria like Staphylococcus aureus, Sarcina lutea, Escherichia coli, and others, as well as fungi like Aspergillus flavus (Zheng, Tan, Yang, & Liu, 1996).
Anti-HIV and Cytotoxic Activity : Certain flavones from Gardenia carinata exhibited cytotoxic activity against cell lines like P-388 and MCF-7 and inhibited DNA topoisomerase IIα activity. Some also showed anti-HIV-1 activity (Kongkum et al., 2012).
Antitumor Activity : Flavones from Artemisia argyi have shown inhibition of farnesyl protein transferase and the proliferation of tumor cell lines, along with inhibiting neovascularization in chick chorioallantoic membrane assay (Seo et al., 2003).
Binding to Human Serum Albumin : 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone, isolated from Artemisia plants, shows strong binding properties to human serum albumin, indicating potential for drug delivery systems (Tang, Wang, Luan, & Chen, 2005).
Synthesis and Chemical Studies : Research on the synthesis and dealkylation of such flavones offers insights into their structural properties and potential for creating derivatives with specific biological activities (HorieTokunaru, Tominaga, Yoshida, & Kawamura, 2006).
Antioxidant and Antibacterial Activities : Flavones isolated from plants like Dodonaea viscosa have demonstrated antioxidant and antibacterial properties, highlighting their potential in therapeutic applications (Teffo, Aderogba, & Eloff, 2010).
Antifungal Properties : Flavones from Varthemia iphionoides exhibited activity against various fungi, indicating potential use in antifungal applications (Afifi et al., 1991).
properties
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLHJJGLDWGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420502 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone | |
CAS RN |
146132-95-8 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.